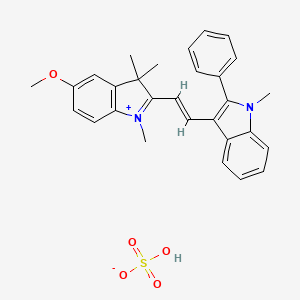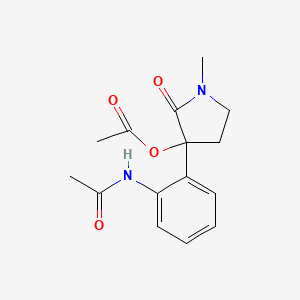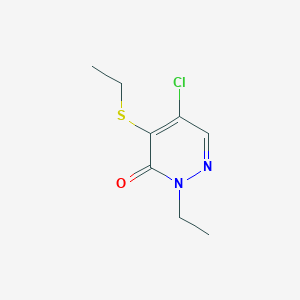
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine derivatives with diketones or their equivalents.
Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Thioether Formation: The ethylthio group is introduced by reacting the intermediate compound with ethanethiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethylthio groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-methyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-ethyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-(ethylthio)pyridazin-3(2H)-one
Uniqueness
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is unique due to the presence of both ethyl and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Eigenschaften
CAS-Nummer |
105651-67-0 |
|---|---|
Molekularformel |
C8H11ClN2OS |
Molekulargewicht |
218.70 g/mol |
IUPAC-Name |
5-chloro-2-ethyl-4-ethylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-11-8(12)7(13-4-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
HHLRVZUPZQLTON-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)


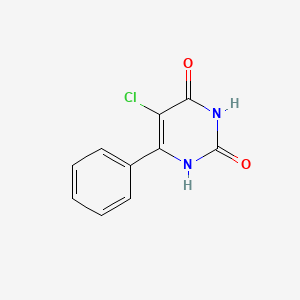
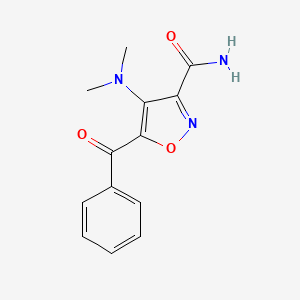
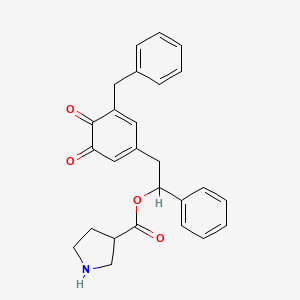
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

